molecular formula C13H18Cl3NO3 B12670598 Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate CAS No. 94042-99-6

Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate

Katalognummer: B12670598
CAS-Nummer: 94042-99-6
Molekulargewicht: 342.6 g/mol
InChI-Schlüssel: PEVCDHZCDOUELN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate is an organic compound with the molecular formula C13H18Cl3NO3 It is a derivative of 2,4,5-trichlorophenoxyacetic acid, a well-known herbicide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate typically involves the reaction of 2,4,5-trichlorophenoxyacetic acid with diethylamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for maximum yield and purity, and the process may involve continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of less chlorinated derivatives or amines.

    Substitution: Formation of substituted phenoxypropionates.

Wissenschaftliche Forschungsanwendungen

Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its effects on plant growth and development, particularly in the context of herbicide research.

    Medicine: Investigated for potential therapeutic applications, including its role as an anti-inflammatory agent.

    Industry: Utilized in the formulation of herbicides and other agricultural chemicals.

Wirkmechanismus

The mechanism of action of Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones, leading to uncontrolled growth and eventually plant death. The compound affects pathways involved in cell division and elongation, disrupting normal plant growth processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with similar structural features.

    2,4,5-Trichlorophenoxyacetic acid: The parent compound from which Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate is derived.

    Mecoprop: A related herbicide with similar applications.

Uniqueness

This compound is unique due to its specific diethylammonium salt form, which can influence its solubility, stability, and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Eigenschaften

CAS-Nummer

94042-99-6

Molekularformel

C13H18Cl3NO3

Molekulargewicht

342.6 g/mol

IUPAC-Name

diethylazanium;2-(2,4,5-trichlorophenoxy)propanoate

InChI

InChI=1S/C9H7Cl3O3.C4H11N/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;1-3-5-4-2/h2-4H,1H3,(H,13,14);5H,3-4H2,1-2H3

InChI-Schlüssel

PEVCDHZCDOUELN-UHFFFAOYSA-N

Kanonische SMILES

CC[NH2+]CC.CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.